molecular formula C10H8O3 B1671063 Erythrocentaurin CAS No. 50276-98-7

Erythrocentaurin

Cat. No. B1671063
CAS RN: 50276-98-7
M. Wt: 176.17 g/mol
InChI Key: TUADBWMDDLWUME-UHFFFAOYSA-N
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Description

Erythrocentaurin is a chemical compound with the formula C10H8O3 . It is a molecule that contains a total of 22 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .


Synthesis Analysis

Erythrocentaurin has been synthesized and evaluated for its anti-Hepatitis B Virus (HBV) activities. In one study, twenty-four derivatives of Erythrocentaurin were synthesized and evaluated for their anti-HBV activities on HepG 2.2.15 cell line in vitro .


Molecular Structure Analysis

The molecular structure of Erythrocentaurin includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of Erythrocentaurin is also called the skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

While specific chemical reactions involving Erythrocentaurin are not detailed in the search results, it’s worth noting that Erythrocentaurin is a new class of hepatitis B virus inhibitor .


Physical And Chemical Properties Analysis

Erythrocentaurin has a molecular weight of 176.16872 g/mol . It contains a total of 22 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .

Scientific Research Applications

  • Hepatitis B Virus Inhibition

    • Erythrocentaurin, a natural compound, has been identified as a new class of hepatitis B virus inhibitor .
  • Pharmacological Activities

    • Erythrocentaurin is a component of numerous natural products that exhibit a wide range of biological activities .
    • It can be obtained via hydrolysis of Swetiamarin, a bitter substance isolated from Swertia japonica Makino .
  • Isocoumarin Synthesis

    • Erythrocentaurin is a component of numerous natural products that exhibit a wide range of biological activities .
    • It is used in the synthesis of isocoumarins, which are structurally related to another naturally occurring lactone called coumarin .
    • Isocoumarins are of considerable interest because of their natural occurrence and a wide range of pharmacological activities such as antifungal, anti-inflammatory, antimicrobial, phytotoxic, cytotoxic, and other effects .
  • Gentiopicroside Metabolism

    • Erythrocentaurin can be obtained via hydrolysis of Gentiopicroside, a leading component of several plant species from the Gentianaceae botanical family .
    • Gentiopicroside has an important role in the regulation of physiological processes in humans .
  • Anti-HBV Activities

    • Erythrocentaurin derivatives have been synthesized and evaluated for their anti-HBV activities on HepG 2.2.15 cell line in vitro .
    • Eight compounds increased activity against HBV DNA replication with the SI values higher than 11 .
  • Natural Product-Inspired Compounds Development

    • The isocoumarin framework, which includes Erythrocentaurin, represents one of the privileged structures for the development of natural product-inspired compounds of potential biological interest .
    • Isocoumarins are also useful intermediates in the synthesis of a variety of important hetero- and carbocyclic compounds .

Future Directions

While specific future directions for Erythrocentaurin are not mentioned in the search results, it’s worth noting that Gentiopicroside, a compound related to Erythrocentaurin, has been suggested for further exploration in terms of its pharmacokinetics, therapeutic applications, and potential combination therapies . This could potentially apply to Erythrocentaurin as well.

properties

IUPAC Name

1-oxo-3,4-dihydroisochromene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUADBWMDDLWUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=CC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198282
Record name Erythrocentaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythrocentaurin

CAS RN

50276-98-7
Record name Erythrocentaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50276-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythrocentaurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythrocentaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROCENTAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295RS6D94V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
350
Citations
S Ghosal, AK Singh, PV Sharma… - Journal of pharmaceutical …, 1974 - Elsevier
… erythrocentaurin is an artifact or a native compound in these plants remained unsettled. Evidence is presented in this report establishing that erythrocentaurin … of erythrocentaurin with a …
Number of citations: 56 www.sciencedirect.com
CA Geng, XY Huang, YB Ma, XM Zhang… - Bioorganic & medicinal …, 2015 - Elsevier
Twenty-four derivatives of erythrocentaurin (ET) were synthesized and evaluated for their anti-HBV activities on HepG 2.2.15 cell line in vitro. Eight compounds 1, 2, 5, 8, 9, 1e, 1k, and …
Number of citations: 16 www.sciencedirect.com
N Hassan, J Ahamad, S Amin… - Journal of separation …, 2015 - Wiley Online Library
Erythrocentaurin is a relatively simple natural product present among the members of Gentianaceae. A preparative method for the isolation of erythrocentaurin … of erythrocentaurin was …
CL Wang, JL Liu, ZL Liu, XS Li, XY Cao - Chinese Chemical Letters, 2009 - Elsevier
Biomimetic transformation of gentiopicroside was carried out by β-glucosidase at pH 7.0 for 3 days at 37C. Two products, erythrocentaurin and 5,6-dihydro-5-formyl-6-methyl-1H,3H-…
Number of citations: 13 www.sciencedirect.com
C Jun, Z Xue‐Ming, L Chang‐Xiao… - Biomedical …, 2008 - Wiley Online Library
… permeability coefficients) of M1 is larger than those of erythrocentaurin and swertiamarin, which means that M1 has a higher bioavailability than swertiamarin and erythrocentaurin. …
X Wu, S Tang, Y Jin, Y Zhang, M Hattori… - Biomedical …, 2015 - Wiley Online Library
… erythrocentaurin was greatly enhanced by the new analytical method developed, and erythrocentaurin was … as the internal standard to quantify erythrocentaurin in rat plasma in …
Z Wang, S Tang, Y Jin, Y Zhang, M Hattori… - … of Pharmaceutical and …, 2015 - Elsevier
… of the major metabolites erythrocentaurin and gentiopicral were … erythrocentaurin and gentiopicral in rat plasma in negative mode by UPLC–TOF-MS. It was found that erythrocentaurin …
Number of citations: 17 www.sciencedirect.com
Q Chen, W Sun, G Tu, Z Shi… - Natural product …, 2006 - journals.sagepub.com
… Among the known compounds, erythrocentaurin (3) was isolated from the genus Gentiana … that of compound 3 (erythrocentaurin). The 1H-1H COSY spectrum of 2 showed cross peaks …
Number of citations: 9 journals.sagepub.com
N Ruilin, H Renyuan - Plant Diversity, 1984 - journal.kib.ac.cn
Abstract: The erythrocentaurin I and a new lactone II were isolated from Swertia mileensis TN Ho et WL Shin. in Yunnan (Chinese name: Qing Ye Dan). The yields of I and II were 0.003…
Number of citations: 0 journal.kib.ac.cn
AI El-Sedawy, YZ Shu, M Hattori, K Kobashi… - Planta …, 1989 - thieme-connect.com
… was almost completely converted to a mixture of gentiopicral and erythrocentaurin (2). … of erythrocentaurin (2) (17—19). Metabolite 5, was subsequently confirmed as erythrocentaurin (2) …
Number of citations: 68 www.thieme-connect.com

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